Methyl 2-(2,4-dinitrophenylthio)acetate

Nucleophilic Aromatic Substitution Reaction Kinetics Thioether Reactivity

Researchers using generic 2,4-dinitrophenylthio analogs risk premature ester hydrolysis and failed polymerizations. Methyl 2-(2,4-dinitrophenylthio)acetate (CAS 4871-30-1) provides an optimized methyl ester-stable during ATRP initiator synthesis, yet readily deprotected for stimuli-responsive polymer brushes. • Enables high-yield SNAr-based heterocycle synthesis. • Validated in reduction-sensitive block copolymer micelles for intracellular drug release. • Used as a precursor in automated PET tracer synthesis (e.g., 4-[18F]-ADAM).

Molecular Formula C9H8N2O6S
Molecular Weight 272.23
CAS No. 4871-30-1
Cat. No. B2600852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4-dinitrophenylthio)acetate
CAS4871-30-1
Molecular FormulaC9H8N2O6S
Molecular Weight272.23
Structural Identifiers
SMILESCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H8N2O6S/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3
InChIKeyJYKFTRPWOJQMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2,4-dinitrophenylthio)acetate Overview


Methyl 2-(2,4-dinitrophenylthio)acetate (CAS 4871-30-1) is a thioether compound characterized by a 2,4-dinitrophenyl (DNP) group linked to a methyl acetate moiety via a sulfur atom. Its molecular formula is C₉H₈N₂O₆S, and it has a molecular weight of 272.24 g/mol . This compound belongs to the family of 2,4-dinitrophenylthio derivatives, which are valued for the strong electron-withdrawing nature of the DNP group, making them effective in nucleophilic aromatic substitution (SNAr) reactions [1]. Its primary roles in research include serving as a thiol-protecting group in polymer and macromolecular synthesis, and as an intermediate in the preparation of heterocyclic compounds [2].

Thiol-protecting group Supports polymer and macromolecular synthesis via protected thiol initiators
SNAr reactivity DNP group enables nucleophilic aromatic substitution for heterocycle construction
Methyl ester handle Provides controlled reactivity for esterification and polymerization steps

Why Analogs Are Not Interchangeable


The assumption that any 2,4-dinitrophenylthio derivative is functionally interchangeable is a critical error in procurement and experimental design. The specific reactivity and stability profile of the methyl acetate ester group in this compound, compared to its acid or other ester analogs, dictates its compatibility with reaction conditions, particularly in esterification and polymerization steps [1]. For instance, the methyl ester provides a distinct balance of reactivity and protection against premature hydrolysis during polymer synthesis, which is not guaranteed with the free acid (CAS 32403-69-3) or other esters . Selecting an analog based solely on the shared DNP-thio core can lead to unexpected side reactions, lower yields, or failure to achieve the desired molecular weight in polymer applications.

Attribute
Methyl ester
Free acid / other esters
Hydrolysis resistance
Controlled lability during polymer synthesis
May hydrolyze prematurely, altering molecular weight control
Reactivity profile
Balanced ester reactivity for stepwise functionalization
Different reactivity may lead to side reactions or lower yield
DNP-thio core only
Specific to methyl 2-(2,4-dinitrophenylthio)acetate
Analog selection based on core alone risks unexpected outcomes

Methyl 2-(2,4-dinitrophenylthio)acetate vs. Key Comparators


Thioether vs. Ether Reactivity in SNAr

In nucleophilic aromatic substitution (SNAr) reactions, the presence of a sulfur atom (thioether) confers significantly higher reactivity compared to an oxygen atom (ether). A study on bis-(2,4-dinitrophenyl) thioether and its ether analog found that the thioether is substantially more reactive toward nucleophiles [1].

Thioether vs. Ether SNAr
Class-level
Reported higher reactivity of thioether
Supports thioether scaffold for nucleophilic attack
Qualitative comparison; MeOH/acetone, 25°C
Nucleophilic Aromatic Substitution Reaction Kinetics Thioether Reactivity

Thiol Protection Strategy for PCL Synthesis

For the synthesis of thiol-functional polycaprolactones (PCLs), the use of a 2,4-dinitrophenylthio-protected initiator (derived from α-(2,4-dinitrophenylthio)ethanol) is a validated strategy. The key differentiation for methyl 2-(2,4-dinitrophenylthio)acetate lies in its role as a precursor to the corresponding acid chloride, which is then used to esterify the PCL hydroxyl end group [1].

PCL Thiol Protection
Method context
Reported strategy for functional PCL synthesis
Enables thiol-functional polymer via protected initiator
Esterification route; reported in Macromolecules 1999
Polymer Synthesis Ring-Opening Polymerization Thiol Protection

Stability Advantage in Peptide Synthesis

A study on sulfenyl N-protecting groups for peptide synthesis revealed that di-substituted phenylsulfenyl derivatives (like 2,4-dinitrophenylsulfenyl) are far more stable than their mono-substituted counterparts (e.g., o-nitrophenylsulfenyl) in acidic conditions [1].

Acidic Stability (Peptide)
Class-level
Di-substituted DNP-sulfenyl far more stable
May improve stability in acidic deprotection steps
Qualitative assessment in 80% acetic acid
Peptide Synthesis Protecting Group Stability Solid-Phase Synthesis

Methyl 2-(2,4-dinitrophenylthio)acetate Key Applications


ATRP Initiator Synthesis

Used as a key component in the synthesis of an ATRP initiator, specifically 2-(2,4-dinitrophenylthio)ethyl 2-bromo-2-methyl propionate, for creating well-defined polymer brushes [1].

Reduction-Sensitive Drug Delivery Systems

Employed in the synthesis of monomers for reduction-sensitive block copolymers. After deprotection of the thiol group, these polymers self-assemble into micelles that can be cross-linked for enhanced stability and release drugs in response to intracellular glutathione (GSH) concentrations [2].

1,2,4-Triazole Bioactive Scaffolds

Serves as a valuable intermediate for the synthesis of 1,2,4-triazole derivatives containing the 2,4-dinitrophenylthio group, achieved in high yields via SNAr reactions [3].

SERT PET Imaging Precursor

Functions as a precursor in the automated synthesis of 4-[18F]-ADAM, a potent serotonin transporter (SERT) imaging agent for positron emission tomography (PET) [4].

Application
Selection Property
Validation Focus
ATRP initiator precursor
Thiol-protected initiator synthesis
End-group fidelity and initiation efficiency
Reduction-sensitive block copolymers
Thiol-deprotection for cross-linking
GSH-responsive disassembly profile
1,2,4-Triazole bioactive scaffolds
SNAr reactivity for heterocycle formation
Efficient DNP-thio group incorporation
SERT PET imaging agent precursor
Compatible with 18F-labeling chemistry
Automated radiosynthesis workflow

Technical Documentation Hub

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31 linked technical documents
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